Product packaging for 2-Phenylethynylphenylamine(Cat. No.:)

2-Phenylethynylphenylamine

Cat. No.: B7888509
M. Wt: 193.24 g/mol
InChI Key: RBYAGNRAPXMZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance within Aromatic Amines and Aryl Alkynes

Aromatic amines and aryl alkynes are two fundamental classes of compounds that serve as crucial building blocks in organic chemistry. Aromatic amines, with aniline (B41778) as the parent compound, are precursors to a vast array of dyes, polymers, and pharmaceuticals. chemistryviews.org The amino group is a versatile functional handle, participating in a wide range of transformations to form new carbon-nitrogen bonds.

Similarly, aryl alkynes are highly valued for the reactivity of their carbon-carbon triple bond. This functional group is a cornerstone of modern synthetic chemistry, enabling the construction of intricate molecular skeletons through powerful reactions like coupling chemistry, cycloadditions, and hydroamination. researchgate.netnih.gov The development of transition-metal catalysis, particularly with palladium and copper, has significantly expanded the synthetic utility of alkynes, allowing for their efficient coupling to various organic fragments. nih.govnih.gov

2-Phenylethynylphenylamine derives its significance from the unification of these two moieties. The presence of both a nucleophilic amino group and an electrophilic alkyne in close proximity facilitates intramolecular cyclization reactions, providing efficient pathways to synthesize nitrogen-containing heterocyclic compounds, most notably indoles and their derivatives. nih.govresearchgate.net This strategic positioning of reactive sites makes it a powerful intermediate for building molecular complexity from a relatively simple starting material.

Historical Trajectories of Research Involving Phenylethynyl and Aniline Moieties

The research trajectories of the aniline and phenylethynyl moieties have largely developed in parallel, converging in modern synthetic chemistry. Aniline and its derivatives have a long and storied history, dating back to the 19th century with the rise of the synthetic dye industry. A landmark achievement was the industrial synthesis of indigo, which involved aniline-derived precursors like N-phenylglycine. chemistryviews.org This early work established anilines as indispensable feedstocks in industrial chemistry.

The chemistry of the phenylethynyl group is more modern, gaining significant traction with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. The Sonogashira coupling, a palladium/copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has become a standard method for forming carbon-carbon bonds to sp-hybridized carbons. nih.gov This reaction is a key step in the synthesis of this compound itself, typically by coupling phenylacetylene (B144264) with a protected 2-haloaniline derivative. nih.gov Research into the hydroamination of alkynes, the direct addition of an N-H bond across a C-C triple bond, has also provided important catalytic methods for synthesizing related structures. nih.gov

The convergence of these research paths is exemplified by the use of this compound in domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. For instance, palladium-catalyzed multicomponent reactions involving this compound, formaldehyde, and alcohols have been developed to construct complex indole (B1671886) structures in a single step. researchgate.net

Academic Research Focus and Emerging Scientific Interests

Current academic research on this compound and its derivatives is vibrant and expanding into several cutting-edge areas of chemical science. The primary focus remains on its utility as a synthetic intermediate, but its unique electronic and structural properties have also made it a target for materials science applications.

A major area of interest is the synthesis of functionalized indoles. The electrophilic cyclization of this compound derivatives is a powerful strategy for producing 3-substituted indoles, which are common motifs in biologically active molecules and pharmaceuticals. nih.gov Researchers are continually developing new catalytic systems to improve the efficiency, scope, and stereoselectivity of these cyclization reactions.

In materials science, the rigid, planar structure and conjugated π-system of the phenylethynyl moiety are being exploited to create advanced materials. For example, the incorporation of phenylethynylphenylamine-like structures as cross-linking agents has been explored in the development of lightweight, high-strength polyimide aerogels for aerospace applications. nasa.gov Furthermore, the triphenylamine (B166846) core, which can be constructed from aniline derivatives, connected to phenylethynyl arms is a common design for organic luminophores. These star-shaped molecules are being investigated for use in luminescent solar concentrators (LSCs) and organic light-emitting diodes (OLEDs) due to their excellent photophysical properties and synthetic tunability. researchgate.netrsc.orgrsc.org Recent efforts in this area have also focused on developing greener, more sustainable synthetic methods for these materials using bio-derived solvents like glycerol. d-nb.info Another emerging application is in the field of chemical sensors, where molecules containing the triphenylamine motif are being designed as fluorescent probes for the detection of explosives. google.com

{ "headers": ["Research Area", "Key Feature of this compound", "Application Example", "Reference"], "rows": [ ["Heterocyclic Synthesis", "Ortho-amino and alkyne groups", "Precursor for palladium-catalyzed synthesis of substituted indoles", " nih.govresearchgate.net"], ["Materials Science (Polymers)", "Rigid phenylethynyl unit", "Cross-linking agent for polyimide aerogels", " nasa.gov"], ["Materials Science (Optoelectronics)", "Conjugated π-system, precursor to triphenylamine structures", "Luminophores for luminescent solar concentrators (LSCs) and OLEDs", " researchgate.netrsc.orgrsc.org"], ["Sensor Technology", "Precursor to fluorescent triphenylamine motifs", "Fluorescent detection of nitroaromatic compounds (explosives)", " google.com"] ] }

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N B7888509 2-Phenylethynylphenylamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylethynyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYAGNRAPXMZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Phenylethynylphenylamine

Direct Synthesis Strategies for 2-Phenylethynylphenylamine

The direct synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of the C(sp²)–C(sp) bond between the phenylamine and phenylethynyl moieties.

Transition metal catalysis, particularly with palladium, is a cornerstone for the synthesis of aryl-alkyne structures like this compound.

The Sonogashira coupling is a powerful and widely utilized method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.org This reaction is a primary route for the synthesis of this compound, typically involving the coupling of a 2-haloaniline (such as 2-iodoaniline (B362364) or 2-bromoaniline) with phenylacetylene (B144264). The process is co-catalyzed by palladium and copper(I) complexes and requires an amine base. organic-chemistry.org

The general reaction proceeds as follows:

Sonogashira Coupling Reaction

Modern iterations of the Sonogashira coupling have been developed to be more efficient and environmentally benign, sometimes operating under copper-free, amine-free, or even aqueous conditions. organic-chemistry.orgorganic-chemistry.org The choice of palladium catalyst, ligands, base, and solvent significantly impacts reaction efficiency and yield.

Table 1: Examples of Sonogashira Coupling Conditions

Catalyst System Aryl Halide Base Solvent Conditions Yield
Pd(PPh₃)₂Cl₂ / CuI 2-Iodoaniline Triethylamine (Et₃N) THF / DMSO 80 °C Good to Excellent beilstein-journals.org
Pd(OAc)₂ / PPh₃ 2-Bromoaniline K₂CO₃ DMF 100 °C Moderate to Good

This table represents typical conditions and expected outcomes based on established Sonogashira protocols. Actual yields may vary.

Recent advancements in catalysis have introduced electrochemical gold-catalyzed methods for C(sp²)–C(sp) bond formation. This approach offers a milder alternative to traditional cross-coupling reactions that often require harsh oxidants. researchgate.net In this methodology, a dinuclear gold catalyst facilitates the coupling of an aryl precursor with a terminal alkyne under electrochemical conditions, using electric current to drive the oxidative process. researchgate.net

This technique is noted for its excellent functional group compatibility and can proceed under biocompatible conditions, avoiding the need for strong chemical oxidants by instead producing H₂ as a byproduct. researchgate.net The reaction couples structurally diverse alkynes and arylhydrazines, which can serve as precursors to the desired aniline (B41778) structure. researchgate.netresearchgate.net

An alternative synthetic strategy involves the reduction of a nitro-group precursor, specifically 1-nitro-2-(phenylethynyl)benzene. The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis. beilstein-journals.org

The synthesis proceeds in two conceptual steps:

Sonogashira Coupling: A 2-halonitrobenzene is coupled with phenylacetylene to form 1-nitro-2-(phenylethynyl)benzene.

Nitro Group Reduction: The resulting nitro compound is then reduced to yield this compound.

A variety of reducing agents can be employed for the second step, with the choice depending on the desired selectivity and reaction conditions. Metal-free reductions, for instance using trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine, have been successfully implemented for converting aromatic nitro derivatives to their corresponding anilines in high yields and with short reaction times. beilstein-journals.org Other common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). google.comgoogle.com

Beyond the more common methods, other synthetic strategies have been explored. One notable example is the Palladium-catalyzed Catellani reaction. A recent study reported the synthesis of α-alkynyl anilines through a process involving Catellani ortho C-H amination followed by a decarboxylative alkynylative termination. researchgate.net This advanced methodology allows for the direct formation of the substituted aniline structure from simpler precursors in a highly efficient, one-pot process, significantly shortening reaction times compared to previous multi-step approaches. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Derivatization and Functionalization Reactions of this compound

The structure of this compound, featuring both an amine and an alkyne group in an ortho position, makes it a valuable precursor for further chemical transformations, particularly for the synthesis of heterocyclic compounds.

One of the most significant functionalization reactions is its conversion into substituted indoles. Palladium-catalyzed reactions can induce a nucleophilic cyclization of ortho-alkynylanilines to form the indole (B1671886) core. acs.org This intramolecular cyclization is a key step in building more complex molecular architectures.

Furthermore, the primary amine group can undergo a wide range of common derivatization reactions. jfda-online.com These reactions are often employed to alter the compound's chemical properties for analytical purposes (e.g., chromatography) or as a step in a larger synthetic sequence. thermofisher.com

Common derivatization reactions for the amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Silylation: Reaction with silylating agents to increase volatility for gas chromatography analysis. jfda-online.com

These derivatization techniques can improve chromatographic resolution and enhance detector response, facilitating analysis and characterization. jfda-online.comthermofisher.com

Chemical Modifications at the Aniline Moiety

The aniline portion of the molecule is a primary site for initial functionalization, which can be used to tune the electronic properties of the compound or to install directing groups for further transformations.

The nitrogen atom of the primary amine in this compound can readily undergo nucleophilic attack on various electrophiles, leading to N-alkylated and N-acylated products. These reactions are fundamental for creating secondary and tertiary amines or amides.

N-Alkylation typically involves the reaction of the amine with alkyl halides. Due to the potential for overalkylation, which can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, reaction conditions must be carefully controlled. The use of a base is often necessary to deprotonate the amine or to neutralize the hydrogen halide byproduct. Industrially, reductive amination using alcohols as alkylating agents is also a common strategy. wikipedia.orgrsc.org

N-Acylation provides a more controlled route to mono-functionalized derivatives. The reaction with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine, proceeds efficiently to form stable amide products. These amides are not only important final products but also serve as key intermediates, for instance, by acting as directing groups for subsequent C-H functionalization reactions. rsc.org

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagents Product Typical Conditions
N-Methylation Methyl iodide (CH₃I), NaH N-methyl-2-(phenylethynyl)aniline DMF, Room Temp.
N-Benzylation Benzyl bromide (BnBr), K₂CO₃ N-benzyl-2-(phenylethynyl)aniline Acetonitrile (B52724), Reflux
N-Acetylation Acetyl chloride (CH₃COCl) N-(2-(phenylethynyl)phenyl)acetamide Pyridine, 0 °C to RT
N-Benzoylation Benzoyl chloride (PhCOCl) N-(2-(phenylethynyl)phenyl)benzamide DCM, Triethylamine

Direct functionalization of the C-H bonds on the aniline ring presents a powerful and atom-economical method for introducing substituents. However, controlling the regioselectivity of such reactions is a significant challenge due to the multiple available C-H bonds. Modern synthetic strategies overcome this by employing directing groups. nih.gov

A common approach involves first acylating the amine nitrogen with a group capable of coordinating to a transition metal catalyst, such as a picolinoyl group (derived from 2-pyridinecarboxylic acid). This installed directing group then steers the catalyst to a specific C-H bond, typically at the ortho position, enabling selective functionalization. rsc.org Ruthenium, palladium, and copper are common catalysts for these transformations, facilitating reactions such as arylation, acylation, and alkylation. rsc.orgnih.govmdpi.com This method allows for the precise installation of functional groups at the C3 position of the original this compound scaffold.

Chemical Modifications at the Phenylethynyl Moiety

The phenylethynyl group offers two distinct sites for chemical modification: the alkyne triple bond (when considering its terminal analogue) and the terminal phenyl ring.

The terminal alkyne analogue, 2-ethynylaniline (B1227618), is a particularly valuable intermediate. The terminal C-H bond of the alkyne is acidic and reactive, making it a cornerstone for various carbon-carbon bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides, providing a direct method to synthesize derivatives with extended π-conjugated systems. This is one of the most robust and widely used methods for alkyne functionalization. organic-chemistry.orggelest.com

Glaser Coupling: This reaction involves the oxidative homocoupling of two terminal alkyne molecules in the presence of a copper catalyst and an oxidant (like O₂) to form a symmetric 1,3-diyne. nih.gov

Cycloaddition Reactions: The alkyne can participate as a dipolarophile in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazole rings.

These coupling reactions transform the simple alkyne into a highly versatile handle for constructing complex molecular frameworks. nih.govrsc.org

Table 2: Key Reactions of the Terminal Alkyne Analogue (2-Ethynylaniline)

Reaction Name Coupling Partner Catalyst System Product Type
Sonogashira Coupling Iodobenzene Pd(PPh₃)₄, CuI, Et₃N 1-(2-aminophenyl)-2-phenylethyne
Glaser Coupling 2-Ethynylaniline (itself) CuCl, TMEDA, O₂ 1,4-Bis(2-aminophenyl)buta-1,3-diyne
Azide-Alkyne Cycloaddition Benzyl azide CuSO₄, Sodium Ascorbate 1-benzyl-4-(2-aminophenyl)-1H-1,2,3-triazole

The terminal phenyl ring of the this compound molecule is susceptible to electrophilic aromatic substitution. The phenylethynyl substituent acts as an activating group and directs incoming electrophiles to the ortho and para positions. This allows for the introduction of a variety of functional groups onto this ring, further tuning the molecule's electronic and steric properties. Standard electrophilic substitution reactions can be employed, such as:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ with a Lewis acid like FeBr₃ to introduce a bromine atom (-Br).

Friedel-Crafts Acylation: Using an acyl chloride with a Lewis acid like AlCl₃ to introduce an acyl group (-COR).

The choice of reaction conditions can influence the ratio of ortho to para substituted products.

Multicomponent Reaction (MCR) Strategies for Complex Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient and sustainable synthetic strategy. beilstein-journals.orgnih.govtcichemicals.com The structure of this compound and its analogues makes them ideal substrates for MCRs, as the amine and alkyne functionalities can participate in sequential bond-forming events to rapidly build molecular complexity. rsc.org

A prominent example is the A³ (Aldehyde-Alkyne-Amine) coupling reaction . In this reaction, the terminal alkyne analogue (2-ethynylaniline) can react with an aldehyde and another amine (typically a secondary amine) in the presence of a metal catalyst (often copper or silver) to generate a propargylamine (B41283) derivative. dntb.gov.ua

Furthermore, the inherent reactivity of the ortho-alkynyl aniline scaffold can be harnessed in cascade reactions that resemble MCRs in their complexity-building power. For instance, a copper(II)-catalyzed reaction of o-alkynylanilines with dimethylformamide (DMF) as both a solvent and a reactant leads to the formation of 3-formyl indoles. This transformation proceeds through a cascade involving a 5-endo-dig cyclization followed by a formylation step, efficiently constructing a complex heterocyclic system in a single pot. researchgate.net These strategies highlight the power of using simple starting materials like this compound to access diverse and complex chemical structures. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex organic molecules like this compound. Traditional methods for forming the key carbon-carbon bond in this molecule, such as the Sonogashira coupling, often rely on conditions that are environmentally taxing. These methods may involve toxic solvents, precious metal catalysts, and harsh reaction conditions. Consequently, significant research has been directed towards developing more sustainable synthetic routes that align with green chemistry principles, focusing primarily on the selection of benign solvents and the design of eco-friendly catalysts.

Solvent Selection for Sustainable Synthesis

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of mass in a reaction and contributing significantly to waste generation. The synthesis of this compound via cross-coupling reactions has traditionally employed volatile organic compounds (VOCs) such as toluene, or polar aprotic solvents like N,N-dimethylformamide (DMF), which are now recognized for their health and environmental hazards. The move towards sustainable synthesis necessitates the replacement of these conventional solvents with greener alternatives.

The ideal green solvent is non-toxic, non-flammable, readily available, and derived from renewable resources. Water is considered a superior green solvent due to its benign nature and affordability. wikipedia.org Recent advancements in catalysis have enabled Sonogashira couplings to be performed in aqueous media, often with the aid of surfactants to overcome solubility issues. organic-chemistry.org This approach not only reduces the environmental footprint but can also simplify product isolation.

Beyond water, bio-derived solvents are gaining prominence. These solvents are produced from renewable feedstocks like plants and biomass. Examples of greener solvents that are replacing traditional VOCs include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com Another promising bio-derived solvent is Dimethylisosorbide (DMI), which has been successfully used for palladium-catalyzed cross-coupling reactions. organic-chemistry.org The selection of a solvent is a critical step in designing a sustainable synthesis, with modern solvent selection guides ranking solvents based on safety, health, and environmental criteria to aid chemists in making eco-conscious choices. wikipedia.orgnih.gov

Solvent ClassExample SolventKey Environmental/Health IssuesGreen Alternative(s)Sustainability Benefits
Aromatic HydrocarbonTolueneVolatile, toxic (suspected of damaging unborn child), derived from petroleum. gelest.comWater, 2,2,5,5-Tetramethyloxolane (TMO) mdpi.comNon-toxic, renewable source (for TMO), reduced VOC emissions.
Polar AproticN,N-Dimethylformamide (DMF)Reproductive toxicity, high boiling point makes removal difficult. gelest.comDimethylisosorbide (DMI), Water organic-chemistry.orgBio-derived, lower toxicity, simplified workup.
ChlorinatedDichloromethane (DCM)Suspected carcinogen, environmentally persistent. gelest.com2-Methyltetrahydrofuran (2-MeTHF) mdpi.comBio-derived, lower toxicity, less persistent.
EthersTetrahydrofuran (THF)Forms explosive peroxides, derived from petroleum. mdpi.comCyclopentyl methyl ether (CPME) mdpi.comHigher boiling point, reduced peroxide formation, lower environmental impact.

Catalyst Design for Eco-Friendly Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce waste, and enable the use of milder reaction conditions. The synthesis of this compound, typically via Sonogashira coupling, has historically relied on a dual catalytic system of palladium and a copper(I) cocatalyst. wikipedia.org While effective, palladium is a precious, costly, and toxic heavy metal. Green catalyst design aims to mitigate these issues by reducing the amount of metal used, replacing toxic metals with more benign alternatives, and developing recoverable and reusable catalytic systems.

A significant step towards a greener synthesis is the development of palladium-free Sonogashira-type reactions. Research has shown that copper-based catalysts can effectively replace the palladium component for the coupling of o-iodoanilines with terminal alkynes to yield 2-ethynylaniline derivatives. organic-chemistry.org One such system utilizes (PPh₃)₂CuBH₄, which is inexpensive and operates under an air atmosphere, simplifying the reaction setup. organic-chemistry.org

The ultimate goal in eco-friendly catalyst design is the development of transition-metal-free systems. nih.gov These approaches utilize organocatalysts or photocatalysts to achieve the desired transformation, completely eliminating the concerns associated with metal toxicity and cost. polyu.edu.hkrsc.org While still an emerging area for this specific transformation, metal-free catalytic systems represent a frontier in the sustainable synthesis of this compound and related compounds.

Catalytic SystemMetals UsedTypical ConditionsKey Green Chemistry AdvantagesLimitations
Traditional SonogashiraPalladium (Pd), Copper (Cu)Anhydrous, anaerobic, organic solvent. wikipedia.orgorganic-chemistry.orgHigh efficiency and broad substrate scope.Uses expensive and toxic palladium, metal contamination.
Palladium-Free (Copper-Catalyzed)Copper (Cu)Often milder conditions, can be run in air. organic-chemistry.orgEliminates palladium, lower cost, reduced toxicity. organic-chemistry.orgMay have a more limited substrate scope than Pd-based systems.
Heterogeneous NanoparticleZinc (Zn), Iron (Fe), etc.Often solvent-free, elevated temperatures. researchgate.netCatalyst is easily recoverable and reusable, minimal metal leaching. researchgate.netnih.govCan require higher catalyst loading or harsher conditions.
Metal-Free PhotocatalyticNoneVisible light, ambient temperature, often in green solvents. rsc.orgCompletely avoids transition metals, uses light as a renewable energy source, highly sustainable. rsc.orgField is still developing, substrate scope can be limited.

Advanced Spectroscopic and Electrochemical Characterization of 2 Phenylethynylphenylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of 2-phenylethynylphenylamine, confirming the connectivity and chemical environment of each atom.

One-Dimensional (¹H and ¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra of this compound have been reported, providing a fundamental characterization of the molecule. In deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum displays a series of multiplets corresponding to the aromatic protons of the two phenyl rings. A broad singlet for the amine (-NH₂) protons is also observed. nih.gov

The ¹³C NMR spectrum reveals the distinct carbon signals of the molecule. The resonances for the acetylenic carbons are characteristic, appearing in the typical downfield region for sp-hybridized carbons. The aromatic carbons of both the aniline (B41778) and phenylethynyl moieties are also clearly resolved. nih.gov

¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
¹H NMR Data¹³C NMR Data
Chemical Shift (δ) [ppm]DescriptionChemical Shift (δ) [ppm]Assignment
7.44 - 7.67m, 2 H145.6Aromatic C
7.19 - 7.44m, 4 H131.9Aromatic C
7.03 - 7.19m, 1 H131.2Aromatic C
6.63 - 6.93m, 2 H129.3Aromatic C
5.00br. s., 2 H128.0Aromatic C
127.9Aromatic C
122.8Aromatic C
118.8Aromatic C
115.0Aromatic C
108.8Aromatic C
94.7Acetylenic C
85.2Acetylenic C

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure.

Detailed experimental data from COSY, HSQC, and HMBC experiments for this compound are not extensively detailed in the readily available literature. However, the general principles of these techniques would be applied as follows:

COSY: This experiment would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be instrumental in assigning the protons within the aniline and phenyl rings.

HSQC: This technique would show direct one-bond correlations between protons and the carbons to which they are attached. This is essential for assigning the signals of the protonated aromatic carbons.

HMBC: This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary (non-protonated) carbons, such as the acetylenic carbons and the carbons at the points of substitution on the aromatic rings, by observing their long-range couplings to nearby protons.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the various vibrational modes of the molecule. nih.gov Key vibrational frequencies include:

N-H stretching: The presence of the primary amine group is confirmed by characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. For this compound, these appear at 3459 and 3367 cm⁻¹. nih.gov

C≡C stretching: The carbon-carbon triple bond of the ethynyl (B1212043) group gives rise to a sharp, and typically weak to medium, absorption band. In this molecule, it is observed at 2206 cm⁻¹. nih.gov

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, with a band at 3065 cm⁻¹ being characteristic. nih.gov

C=C stretching: The stretching vibrations of the aromatic rings appear in the 1450-1650 cm⁻¹ region. For this compound, bands are noted at 1606 and 1494 cm⁻¹. nih.gov

C-N stretching: The stretching vibration of the aryl-amine C-N bond is typically found in the 1250-1360 cm⁻¹ range. A band is reported at 1308 cm⁻¹. nih.gov

Characteristic FTIR Vibrational Frequencies for this compound
Vibrational Frequency (cm⁻¹)Assignment
3459N-H stretch
3367N-H stretch
3065Aromatic C-H stretch
2206C≡C stretch
1606Aromatic C=C stretch
1494Aromatic C=C stretch
1308C-N stretch
1251-
690-

Raman Spectroscopy Investigations

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within the molecule and its photophysical properties.

UV-Vis absorption spectra for this compound have been reported, though specific absorption maxima (λmax) values and extinction coefficients are not consistently detailed across the literature. A representative spectrum shows significant absorption in the ultraviolet region, which is expected for a conjugated aromatic system.

Detailed experimental data on the fluorescence emission properties of this compound are not widely available in the current scientific literature. Further research would be needed to fully characterize its potential as an emitter.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum of this compound is characterized by strong absorption bands in the UV region, which can be attributed to ligand-centered (LC) π–π* transitions.

The introduction of the phenylethynyl group onto the aniline scaffold is known to cause a significant bathochromic, or red shift, in the absorption spectrum compared to the parent aniline molecule. acs.org This shift indicates an extension of the π-conjugation system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgresearchgate.net For comparison, the parent compound phenylethyne exhibits absorption maxima in the 230-245 nm range. The presence of both the phenyl and aniline moieties connected by the acetylene (B1199291) linker in this compound results in a more complex spectrum with absorption at longer wavelengths. Studies on related compounds with phenylethynyl substituents show these π–π* transitions typically occur in the 300–350 nm range. acs.org

Fluorescence and Photoluminescence (PL) Studies

Fluorescence and photoluminescence (PL) spectroscopy provide information about the emissive properties of a molecule after it has absorbed light. When a molecule of this compound absorbs a photon and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. This emitted light is known as fluorescence.

Derivatives of this compound are expected to be fluorescent, a property influenced by the extended π-conjugated system. The electronic nature of substituents on the phenyl or aniline rings can significantly tune the emission properties. Electron-donating groups can enhance fluorescence intensity, while electron-withdrawing groups can sometimes quench it. The difference between the maximum absorption wavelength (λ_abs_) and the maximum emission wavelength (λ_em_) is known as the Stokes shift. Aniline derivatives are known for their notable spectral features and sensitivity to their environment, making them useful as spectral probes. researchgate.net

Quantum Yield Determination and Photophysical Properties

The fluorescence quantum yield (Φ_f_) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon. wikipedia.org

The quantum yield of this compound and its derivatives is highly dependent on the molecular structure and the surrounding environment, such as the polarity of the solvent. wikipedia.org While specific quantum yield values for this compound are not widely reported, related structures containing phenylethynyl groups, such as certain diketopyrrolopyrrole derivatives, have shown moderate to high emission quantum yields, often in the range of 0.22 to 0.72. clockss.org The quantum yield is typically determined using a relative method, where the fluorescence intensity of the sample is compared to a well-characterized standard with a known quantum yield under identical experimental conditions. edinst.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₄H₁₁N), the exact mass can be calculated and compared to the experimentally measured mass to confirm its identity. The technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS is a standard characterization method used in the synthesis of 2-alkynylanilines and their subsequent reaction products. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound. In GC-MS, the compound is first vaporized and passed through a capillary column, where it separates from other components based on its boiling point and polarity. The time it takes for the compound to pass through the column is known as its retention time.

For this compound, a semi-standard non-polar Kovats retention index of 1474 has been reported. nih.gov After separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound shows a prominent molecular ion peak (the peak with the highest m/z that corresponds to the intact molecule) and several fragment ions. nih.gov

GC-MS Data for this compound
ParameterValueReference
Kovats Retention Index1474 (Semi-standard non-polar) nih.gov
Top Peak (m/z)193 nih.gov
2nd Highest Peak (m/z)165 nih.gov

Electrochemical Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to study the redox properties of this compound. CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction potentials of the molecule.

The electrochemical behavior of this compound is influenced by both the electron-donating amino group and the electron-withdrawing phenylethynyl moiety. acs.orgjlu.edu.cn The amino group makes the compound susceptible to oxidation. In acidic aqueous solutions, aniline undergoes an initial oxidation that leads to the formation of a radical cation. utexas.edu This radical cation can then dimerize as an early step in electropolymerization. utexas.edu

The phenylethynyl group, due to its electron-withdrawing nature, is expected to shift the oxidation potential of the aniline moiety to more positive values compared to unsubstituted aniline. acs.org Studies on aniline derivatives show that their electrochemical behavior can be stable and quasi-reversible, often involving a self-doping process where ionic groups within the polymer structure help to maintain charge neutrality during redox cycling. uba.ar The specific oxidation and reduction potentials for this compound would provide insight into its HOMO and LUMO energy levels, which are crucial for applications in electronic materials.

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry is a powerful electrochemical technique used to investigate the oxidation and reduction processes of a compound. For π-conjugated systems like this compound and its derivatives, CV provides valuable information about their redox potentials, the stability of the resulting radical ions, and the reversibility of the electron transfer processes.

In studies of related aromatic amine derivatives, such as triphenylamines, the amine nitrogen acts as the primary electroactive center. The first oxidation event typically corresponds to the removal of an electron from the nitrogen lone pair, forming a radical cation. The potential at which this occurs is a key indicator of the electron-donating ability of the molecule. For instance, in various substituted triphenylamine (B166846) derivatives, the first oxidation potentials are observed, indicating the ease of removing an electron. The stability of the generated radical cation and the reversibility of the redox process are influenced by the nature and position of substituents on the aromatic rings.

For derivatives of this compound, one would expect to observe at least one quasi-reversible or irreversible oxidation wave corresponding to the oxidation of the amine moiety. The exact potential would be modulated by the electronic influence of the phenylethynyl group and any other substituents. The data below for a related amino-substituted π-conjugated system illustrates the type of information obtained from CV.

Interactive Data Table: Redox Potentials of a Representative Amino-Substituted Aromatic Compound

CompoundFirst Oxidation Potential (Eox1 vs. Fc/Fc+)Second Oxidation Potential (Eox2 vs. Fc/Fc+)
4,5-bis(dimethylamino)imidazol-2-ylidene0.45 V0.85 V

Note: This data is for a representative compound to illustrate the concept, not for this compound itself.

Determination of Electronic Energy Levels (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters that determine the electronic and optical properties of a molecule, including its ability to participate in charge transfer processes. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability).

The HOMO energy level can be estimated from the onset oxidation potential (Eonset) obtained from cyclic voltammetry, using an empirical formula that relates it to a reference standard, often the ferrocene/ferrocenium (Fc/Fc+) redox couple. The LUMO level can then be calculated by adding the optical energy gap (Eg), determined from the onset of the UV-Vis absorption spectrum, to the HOMO energy level.

For derivatives of this compound, the HOMO is expected to be localized primarily on the electron-rich amino-phenyl portion of the molecule, while the LUMO would be distributed across the π-conjugated phenylethynyl system. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental findings and visualize the spatial distribution of these frontier orbitals.

Interactive Data Table: Estimated HOMO/LUMO Energy Levels for a Related Triphenylamine Derivative

CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
4-vinyl-N,N-di(p-tolyl)aniline-5.15-2.053.10

Note: This data is for a representative compound to illustrate the methodology and typical values, not for this compound. chemrxiv.org

Advanced X-ray Spectroscopic Methods (e.g., X-ray Absorption Spectroscopy for related systems)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific atom within a molecule. The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination chemistry (e.g., tetrahedral vs. octahedral coordination) of the absorbing atom.

EXAFS reveals details about the local atomic environment, including the number, type, and distance of neighboring atoms.

While specific XAS studies on this compound are not readily found, the technique is highly applicable to understanding related systems, particularly metallated derivatives or when studying the interaction of the nitrogen or specific carbon atoms with other elements. For example, in organometallic complexes featuring ligands derived from this compound, XAS could be used to probe the coordination environment and oxidation state of the metal center during a catalytic cycle. Similarly, nitrogen K-edge XAS could provide insights into the electronic structure of the amine group itself. The application of synchrotron-based XAS allows for the study of even dilute samples and transient species.

Computational and Theoretical Investigations of 2 Phenylethynylphenylamine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure and properties of molecules. These methods are fundamental to understanding chemical bonding, reactivity, and optical behavior.

Density Functional Theory (DFT) StudiesDensity Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.irjweb.comThis approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a study on 2-Phenylethynylphenylamine, DFT would be used to optimize the molecule's geometry to its lowest energy state and to calculate various electronic properties.

Electronic Structure Analysis (HOMO-LUMO Gaps, Band Gaps, Molecular Orbitals)A key output of DFT calculations is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Orbitals: The HOMO represents the orbital from which an electron is most easily removed, acting as the primary electron donor. The LUMO is the orbital that most readily accepts an electron. The spatial distribution of these orbitals indicates the regions of the molecule involved in electron donation and acceptance during chemical reactions or electronic transitions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. irjweb.com This gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more easily excitable and more chemically reactive. dergipark.org.tr It is also a key factor in determining the electronic and optical properties of materials used in organic electronics.

Hypothetical Data Table for DFT Electronic Properties of this compound (Note: This table is illustrative. Actual values would require a specific DFT calculation.)

ParameterCalculated Value (eV)Description
EHOMO-5.50Energy of the Highest Occupied Molecular Orbital
ELUMO-1.50Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.00Energy gap, indicating electronic excitability
Prediction of Spectroscopic Properties (e.g., Excitation Energies, Oscillator Strengths)DFT calculations can predict spectroscopic properties by simulating the electronic transitions between different orbitals.

Excitation Energies: This is the energy required to promote an electron from a lower energy orbital (like the HOMO) to a higher energy one (like the LUMO). This value corresponds to the position of absorption peaks in an ultraviolet-visible (UV-Vis) spectrum.

Oscillator Strengths: This is a dimensionless quantity that represents the probability of a specific electronic transition occurring. A higher oscillator strength indicates a more intense absorption band in the spectrum.

Time-Dependent Density Functional Theory (TD-DFT) for Optical PropertiesTime-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states.mendeley.comIt is the primary tool for predicting the UV-Vis absorption spectra of organic molecules. By calculating the energies of various electronic transitions (e.g., from HOMO to LUMO, HOMO-1 to LUMO, etc.) and their corresponding oscillator strengths, TD-DFT can generate a theoretical spectrum that can be compared with experimental results.

Hypothetical Data Table for TD-DFT Optical Properties of this compound (Note: This table is illustrative. Actual values would require a specific TD-DFT calculation.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.543500.85
S0 → S24.133000.12

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.govunram.ac.id An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, providing a detailed view of the molecule's flexibility and dynamics. unram.ac.id

For this compound, MD simulations would reveal how the molecule behaves in different environments (e.g., in a vacuum or in a solvent). The key area of investigation would be the rotational freedom around the single bonds, particularly the bond connecting the phenylamine group to the ethynyl (B1212043) bridge. This analysis would identify the most stable conformations (rotational isomers or "rotamers") and the energy barriers for converting between them. nih.govresearchgate.net Understanding the preferred shapes and flexibility of the molecule is crucial for predicting how it might interact with other molecules or pack in a solid-state material.

Mechanistic Studies of Chemical Reactions via Computational Approaches

Computational mechanistic studies are pivotal in mapping the energetic landscape of a reaction, identifying key intermediates and transition states that govern the reaction rate and selectivity. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of computational cost and accuracy.

The metal-catalyzed intramolecular hydroamination of 2-alkynyl anilines is a key transformation for which computational studies have provided significant mechanistic clarity. While direct computational studies on this compound are not extensively documented in the provided search results, the palladium-catalyzed cyclization of 2-alkynyl-N-ethanoyl anilines serves as a valuable model system. A DFT study on this reaction revealed a two-step mechanism. researchgate.net In this process, the palladium catalyst coordinates to the alkyne moiety, which facilitates a nucleophilic attack of the amine nitrogen onto the activated alkyne, leading to the cyclized product. researchgate.net

The catalytic cycle begins with the coordination of the palladium(II) catalyst to the carbon-carbon triple bond of the 2-alkynyl-N-ethanoyl aniline (B41778). This coordination activates the alkyne for the subsequent intramolecular nucleophilic attack by the nitrogen atom of the ethanoyl aniline group. This leads to the formation of an intermediate which then undergoes proton transfer and subsequent catalyst regeneration to complete the cycle and yield the indole (B1671886) derivative. researchgate.net

High-level ab initio calculations on the gold(I)-catalyzed hydroamination of ethyne (B1235809) have also provided benchmarks for understanding the energetics of intermediates in such catalytic cycles. nih.gov These studies are crucial for validating the accuracy of more computationally efficient DFT methods used for larger, more complex systems like this compound. nih.gov

A critical aspect of mechanistic studies is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy and thus the rate of the reaction.

In the palladium-catalyzed cyclization of 2-alkynyl-N-ethanoyl anilines, DFT calculations have identified the first transition state, corresponding to the initial proton transfer and cyclization, as the rate-determining step. researchgate.net The calculated gas-phase barrier height for this transition state was found to be 37 kcal/mol. researchgate.net This relatively high barrier suggests that the reaction may require thermal activation to proceed at a reasonable rate.

The geometry of the transition state provides further insights into the reaction mechanism. For the intramolecular hydroamination of alkynes, the transition state involves the simultaneous breaking of the N-H bond and the formation of the new C-N bond, with the metal catalyst stabilizing the developing charge and strain in the molecule. The table below summarizes the calculated activation barrier for a model system.

Reaction StepCatalystComputational MethodCalculated Activation Barrier (kcal/mol)
Proton Transfer and CyclizationPalladium(II)DFT37 (gas phase)

Data sourced from a computational study on the palladium-catalyzed cyclization of 2-alkynyl-N-ethanoyl anilines. researchgate.net

Force Field Development and Parametrization for Large Systems

While quantum mechanical methods like DFT are highly accurate for studying reaction mechanisms, they are computationally expensive and generally limited to systems of a few hundred atoms. For larger systems, such as this compound in complex environments or for molecular dynamics simulations, classical molecular mechanics (MM) force fields are necessary.

A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. The development of accurate force fields for novel molecules like this compound and its derivatives is a significant challenge. The process of parameterization involves fitting the potential energy functions to high-level QM calculations and/or experimental data.

General-purpose force fields like the Generalized Amber Force Field (GAFF) provide a starting point for the parameterization of new molecules. rsc.org The parameterization protocol for a molecule like this compound would typically involve:

Partial Atomic Charge Calculation: QM calculations are used to determine the electrostatic potential (ESP) from which partial atomic charges are derived.

Bonded Parameter Optimization: Bond stretching, angle bending, and dihedral torsion parameters are fitted to reproduce QM-calculated geometries and conformational energy profiles.

Lennard-Jones Parameter Assignment: These parameters, which describe van der Waals interactions, are often transferred from existing atom types in the force field.

For primary amines, specific force fields have been developed and optimized to reproduce experimental properties like density, surface tension, and dielectric constants. arxiv.orgresearchgate.netresearchgate.net These specialized force fields can provide more accurate descriptions for molecules containing amine functional groups.

Theoretical Treatment of Solvent Effects in Chemical Processes

Chemical reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. Computational chemistry offers several approaches to model these solvent effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For the palladium-catalyzed cyclization of 2-alkynyl-N-ethanoyl anilines, incorporating acetonitrile (B52724) as a solvent using a solvation model was found to reduce the activation barrier to 31 kcal/mol, highlighting the significant role of the solvent in stabilizing the transition state. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, explicit solvation models can provide a more detailed and accurate picture of the solvent's role.

Applications in Materials Science and Advanced Technologies

Optoelectronic Materials Development

Derivatives of 2-phenylethynylphenylamine are increasingly explored for their potential in optoelectronic devices, which are designed to source, detect, and control light. These materials exhibit tunable optical and electronic characteristics, making them suitable for a variety of applications within this field. mdpi.com

In the realm of Organic Light-Emitting Diodes (OLEDs), triphenylamine (B166846) derivatives, which share a core structure with this compound, are utilized for their excellent hole-transporting capabilities and high thermal stability. researchgate.netresearchgate.net These characteristics are crucial for the efficient operation and longevity of OLED devices. youtube.com The incorporation of these molecules can lead to enhanced device performance, including high efficiency and brightness. mdpi.comresearchgate.net For instance, donor-acceptor compounds incorporating triphenylamine units have been shown to exhibit high external quantum efficiencies (EQE), in some cases exceeding the theoretical limit for traditional fluorescent emitters. researchgate.net

A study on a donor–π–acceptor (D–π–A) type compound, DMB-TT-TPA, which comprises a triphenylamine donor linked to a dimesitylboron acceptor through a thieno[3,2-b]thiophene (TT) π-conjugated bridge, demonstrated significant potential as an emitter in solution-processed OLEDs. beilstein-journals.org The device fabricated with this material exhibited the following performance metrics:

PropertyValue
Maximum Power Efficiency6.70 lm/W
Maximum Current Efficiency10.6 cd/A
Maximum External Quantum Efficiency4.61%
Turn-on Voltage2.90 V
Electroluminescence Peak512 nm (Green)
Data sourced from a study on a D–π–A compound for OLEDs. beilstein-journals.org

The design of such molecules, often featuring a propeller-like geometry, helps in forming stable amorphous films, which is beneficial for the fabrication of uniform and efficient OLEDs. researchgate.net

The application of this compound derivatives extends to solar energy harvesting technologies like Organic Photovoltaics (OPVs) and Luminescent Solar Concentrators (LSCs). In OPVs, these compounds can function as donor materials, contributing to efficient charge separation and transport. researchgate.netmdpi.comnrel.govmdpi.com The tunability of their energy levels allows for better alignment with acceptor materials, a key factor in maximizing the power conversion efficiency (PCE) of solar cells. mdpi.com

In the field of LSCs, which offer a promising approach for efficient solar light harvesting, star-shaped triphenylamine derivatives have emerged as promising luminophores. epj-conferences.org These molecules can be designed to have narrow absorption bands and high photoluminescence efficiencies, making them particularly suitable for transparent LSCs where high visible light transmittance is a priority. A study on tripodal triarylamine luminophores demonstrated their potential for future building-integrated LSC applications due to their excellent optical properties and the sustainable synthetic methods developed for their production. LSCs based on these materials can achieve high optical efficiencies and exhibit excellent photostability. mdpi.comnih.gov

A preliminary investigation into the photothermal properties of an LSC with dimensions of 300 mm × 300 mm × 5 mm revealed the following photovoltaic characteristics:

ParameterValue
Short-circuit Current (Isc)4.67 A
Open-circuit Voltage (Voc)0.64 V
Fill Factor (FF)0.71
Maximum Power (Pmax)2.12 W
Power Conversion Efficiency (PCE)2.36%
Data from a photothermal properties study of an LSC. mdpi.com

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optical data processing, storage, and telecommunications. nih.govsci-hub.se The NLO response in organic molecules is often associated with a donor-π-acceptor architecture, which facilitates intramolecular charge transfer. frontiersin.org The modification of the π-conjugated linker in such systems can significantly enhance the NLO response. frontiersin.org Theoretical studies on triphenylamine-dicyanovinylene systems have shown that the first hyperpolarizability (a measure of the NLO response) can be tuned by altering the π-spacer. frontiersin.org The delocalized electrons in these extended π-systems are crucial for achieving a large NLO effect. frontiersin.org Two-dimensional materials incorporating these structures have also been investigated for their third-order optical nonlinearities, showing potential for all-optical signal processing. mdpi.com

Research into a pyrimidine derivative highlighted its potential as an NLO material, with its third-order nonlinear susceptibility found to be superior to that of known chalcone derivatives. nih.gov While not a direct derivative of this compound, this demonstrates the broader potential of complex organic molecules in NLO applications.

Triphenylamine derivatives are widely recognized for their application as hole transport materials (HTMs) in various organic electronic devices, including perovskite solar cells (PSCs). nih.govfrontiersin.org Their high hole mobility, thermal stability, and ability to form stable amorphous morphologies make them ideal for this purpose. nih.govfrontiersin.org The propeller-like structure of triphenylamine contributes to its good film-forming properties. researchgate.net

In PSCs, the HTM plays a crucial role in extracting holes from the perovskite layer and transporting them to the electrode. nih.govfrontiersin.org The efficiency of this process is highly dependent on the electronic and physical properties of the HTM. Theoretical and experimental studies have been conducted to design new HTMs based on triphenylamine with different π-linkers to optimize their performance in PSCs. nih.govfrontiersin.org For instance, novel π-extended conjugated materials based on thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine have been synthesized and utilized as HTMs in p-i-n architecture perovskite solar cells, demonstrating promising performance. frontiersin.org

A study on bridged-triphenylamines with extended π-conjugated systems reported the following properties for their use as hole transport materials:

PropertyValue Range
Glass Transition Temperature65–130 °C
Ionization Potential5.29–5.68 eV
Hole Drift Mobility (at room temp.)> 10⁻² cm²/Vs
Data from a study on bridged-triphenylamines for organic photovoltaics. researchgate.net

Polymer Chemistry and Advanced Polymeric Materials

The incorporation of this compound and related structures into polymer backbones has led to the development of advanced polymeric materials with tailored electronic and optical properties.

π-conjugated polymers are a class of materials that have attracted significant interest for their use in organic electronics. mpg.demdpi.com The incorporation of triphenylamine units into these polymer chains can enhance their hole-transporting properties and thermal stability. mdpi.com For example, a hyperbranched polymer composed of benzo[1,2-b:4,5-b']dithiophene and triphenylamine subunits was synthesized and characterized for its use in organic field-effect transistors (OFETs). mdpi.com This polymer exhibited p-type behavior with good field-effect mobility. mdpi.com

The electronic properties of these polymers can be tuned by modifying the polymer backbone and side chains. researchgate.net The extension of π-conjugation in two dimensions is an area of active research, as it could potentially enhance electronic performance by providing multiple pathways for charge transport. mpg.de The synthesis of such polymers often involves coupling reactions, such as the Stille reaction, to link the monomer units. mdpi.com

A novel hyperbranched polymer, PTPABDT, incorporating triphenylamine, was synthesized and its properties relevant to organic electronics were characterized as follows:

PropertyValue
Optical Band Gap1.69 eV
HOMO Level-5.29 eV
LUMO Level-3.60 eV
Thermal Stability (up to)398 °C
Maximum Field-Effect Mobility (in OFET)1.22 × 10⁻³ cm² V⁻¹ s⁻¹
On/Off Ratio (in OFET)7.47 × 10²
Data for the hyperbranched polymer PTPABDT. mdpi.com

Catalysis and Ligand Design

The amine and alkyne functionalities within this compound make it and its derivatives attractive candidates for the design of specialized ligands for metal catalysis. The nitrogen atom can act as a Lewis base to coordinate with a metal center, while the π-system of the carbon-carbon triple bond can also participate in metal binding.

Derivatives of this compound can be designed as bidentate or polydentate ligands, which bind to a metal center through multiple sites, often leading to more stable and selective catalysts. The aniline (B41778) nitrogen provides a strong σ-donating site. The phenylethynyl group can be modified with other coordinating groups to enhance the ligand's complexity and tune the electronic and steric properties of the resulting metal complex.

Aniline derivatives, in general, are recognized as effective stabilizing ligands for well-defined palladium(II)-N-heterocyclic carbene (NHC) precatalysts. organic-chemistry.orgacs.org These [(NHC)PdCl2(aniline)] complexes are air- and moisture-stable and show high activity in various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. acs.org The electronic properties of the aniline ligand can be tuned by adding substituents, which in turn influences the catalytic activity of the metal complex. organic-chemistry.org

Furthermore, the development of specialized ligands is crucial for achieving challenging chemical transformations. For instance, specific 3-acetylamino-2-hydroxypyridine ligands have been developed to promote the meta-C-H arylation of anilines, a reaction that is otherwise difficult to control. nih.gov Similarly, palladium catalysts paired with S,O-ligands have been used for the para-selective C-H alkynylation of aniline derivatives. researchgate.netnih.gov These examples highlight the principle that a ligand derived from this compound could be engineered to direct a metal catalyst to perform a specific transformation on a substrate. While direct catalytic applications of this compound as a primary ligand are still an emerging area, the foundational chemistry of its constituent parts is well-established in catalyst design. mdpi.com

Catalytic systems are broadly classified as either homogeneous, where the catalyst and reactants are in the same phase, or heterogeneous, where they are in different phases.

Homogeneous Catalysis: Metal complexes featuring ligands derived from aniline or alkyne precursors predominantly function as homogeneous catalysts. nih.gov For example, gold complexes are widely used in the homogeneous catalysis of reactions involving alkynes. nih.gov Similarly, palladium complexes with aniline-based ligands are used in solution-phase cross-coupling reactions. acs.org A catalyst formed from a this compound derivative and a transition metal would likely be soluble in organic solvents, operating as a homogeneous catalyst for reactions such as hydrogenations, cross-couplings, or cyclizations.

Heterogeneous Catalysis: A significant advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, allowing for its recovery and reuse. mdpi.com One common strategy to create a heterogeneous catalyst is to "heterogenize" a homogeneous one by anchoring it to a solid support. mdpi.com A this compound-based ligand could be chemically modified to attach it to a polymer support, such as polystyrene, or an inorganic support like silica. The resulting supported metal complex would function as a heterogeneous catalyst. This approach combines the high activity and selectivity of a molecular catalyst with the practical benefits of a solid catalyst. While specific examples for this compound are not yet widely reported, the synthesis of primary amino acid-derived catalysts on polystyrene supports demonstrates the viability of this methodology. mdpi.com

Emerging Applications in Nanoscience and 2D Materials

The convergence of molecular design with nanotechnology has opened new avenues for the application of functional organic molecules like this compound. Its rigid structure and electronic properties make it suitable for integration into nanoscale systems and for the construction of functional surfaces.

Functional nanomaterials are materials in the nanometer size range that possess unique properties due to their small scale. mdpi.com Molecules like this compound can be integrated into nanomaterials in several ways:

Surface Functionalization: The amine group can be used to anchor the molecule to the surface of inorganic nanoparticles (e.g., gold, silica), modifying their surface properties and enabling them to be dispersed in different media or to interact with biological systems. nih.gov

Component of Polymeric Nanoparticles: As a monomer unit, it can be used to build polymers that self-assemble into nanoparticles or other nanostructures for applications like drug delivery. nih.gov

While the direct integration of this compound into Microelectromechanical Systems (MEMS) is not extensively documented, its derivatives could play a role as components in functional polymers used in MEMS fabrication. For example, polymers with specific photoresponsive properties are used as photoresists in the two-photon polymerization (2PP) technique, a high-resolution 3D printing method for creating micro- and nanoscale devices. dergipark.org.tr A polymer containing this compound could potentially be designed to have specific optical absorption properties suitable for such advanced fabrication techniques.

The creation of thin films and coatings with specific functions is critical for technologies ranging from electronics to protective surfaces. fraunhofer.de

Thin Films: Polymers derived from this compound, particularly the donor-acceptor polymers discussed previously, can be processed into thin films using techniques like spin coating or solution casting. mdpi.comresearchgate.net These films, with thicknesses ranging from nanometers to micrometers, would exhibit the unique electronic and optical properties of the constituent polymer. mdpi.com Such semiconducting or light-emitting films are essential components in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The process often involves dissolving the polymer in a suitable solvent to create a precursor solution, which is then coated onto a substrate and cured. google.comnsf.gov

Functional Coatings: Beyond electronic applications, polymers containing this compound can be used to formulate functional coatings. specificpolymers.com The aromatic and rigid nature of the molecule could contribute to the thermal stability and mechanical robustness of the coating. By modifying the phenyl rings with specific functional groups (e.g., fluorinated groups), properties like hydrophobicity (water repellency) could be imparted. Such coatings could be applied to various surfaces to provide protection against corrosion, reduce friction, or prevent biofouling. tudublin.ie Sol-gel processes, which involve forming a solid material from a chemical solution, represent another method where alkoxysilane-functionalized derivatives of this compound could be incorporated into hybrid organic-inorganic networks to create durable and functional coatings. specificpolymers.com

Q & A

Q. How can contradictory bioactivity data in cell-based assays be resolved?

  • Methodological Answer : Standardize assay conditions (cell line, passage number, incubation time). Use orthogonal assays (e.g., fluorescence-based vs. luminescence readouts). Apply statistical rigor (e.g., ANOVA with post-hoc tests) and report confidence intervals. Include positive/negative controls to validate assay robustness .

Data Presentation Guidelines

  • Tables : Include reaction optimization data (e.g., catalyst screening, yield vs. temperature).
  • Figures : Provide annotated spectra (NMR/IR), Hammett plots, and computational models.
  • Ethics : For studies involving biological systems, disclose IACUC or IRB approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylethynylphenylamine
Reactant of Route 2
Reactant of Route 2
2-Phenylethynylphenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.